REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH:8](O)[CH:9]=[C:10]([Cl:12])[Cl:11])[CH2:3][CH2:4]C(O)=O.S(Cl)(Cl)=[O:16].[CH2:19]([OH:21])[CH3:20]>>[CH2:19]([O:21][C:4]([CH:3]1[C:2]([CH3:1])([CH3:14])[CH:8]1[CH:9]=[C:10]([Cl:11])[Cl:12])=[O:16])[CH3:20]
|
Name
|
lactone
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)(C(C=C(Cl)Cl)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
the residue is treated briefly with sodium ethylate in ethanol
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH:8](O)[CH:9]=[C:10]([Cl:12])[Cl:11])[CH2:3][CH2:4]C(O)=O.S(Cl)(Cl)=[O:16].[CH2:19]([OH:21])[CH3:20]>>[CH2:19]([O:21][C:4]([CH:3]1[C:2]([CH3:1])([CH3:14])[CH:8]1[CH:9]=[C:10]([Cl:11])[Cl:12])=[O:16])[CH3:20]
|
Name
|
lactone
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)(C(C=C(Cl)Cl)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
the residue is treated briefly with sodium ethylate in ethanol
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |